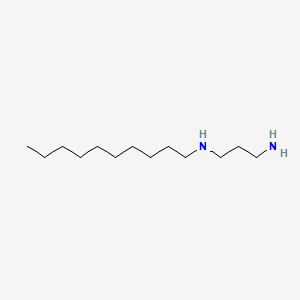
N-Decylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Decylpropane-1,3-diamine is an organic compound belonging to the class of diamines. It is characterized by a decyl group attached to a propane-1,3-diamine backbone. This compound is known for its surfactant properties and is used in various industrial applications, including as a biocide and in the formulation of cleaning agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Decylpropane-1,3-diamine typically involves the reaction of decylamine with 1,3-dibromopropane. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol. The reaction proceeds via nucleophilic substitution, where the amine group of decylamine attacks the bromine atom of 1,3-dibromopropane, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
N-Decylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted diamines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Decylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a biocide, inhibiting the growth of microorganisms.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of cleaning agents, surfactants, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of N-Decylpropane-1,3-diamine primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is attributed to the amphiphilic nature of the molecule, which allows it to integrate into the lipid membrane and destabilize it .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Dodecylpropane-1,3-diamine: Similar structure but with a dodecyl group instead of a decyl group.
Laurylamine dipropylenediamine: Contains a lauryl group and is used in similar applications as a biocide and surfactant.
Uniqueness
N-Decylpropane-1,3-diamine is unique due to its specific chain length, which imparts distinct physicochemical properties. The decyl group provides an optimal balance between hydrophobicity and hydrophilicity, making it effective in disrupting microbial membranes while maintaining solubility in aqueous solutions .
Eigenschaften
CAS-Nummer |
5538-99-8 |
|---|---|
Molekularformel |
C13H30N2 |
Molekulargewicht |
214.39 g/mol |
IUPAC-Name |
N'-decylpropane-1,3-diamine |
InChI |
InChI=1S/C13H30N2/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14/h15H,2-14H2,1H3 |
InChI-Schlüssel |
FHKWCXVXPHXBAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



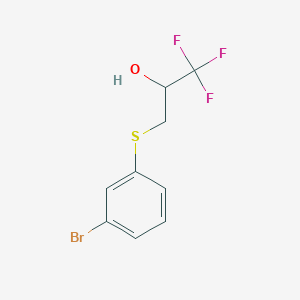

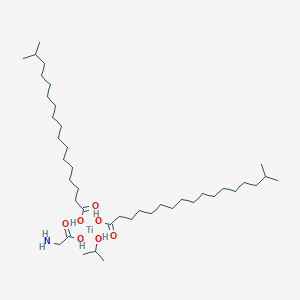
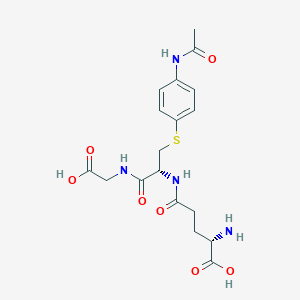
![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
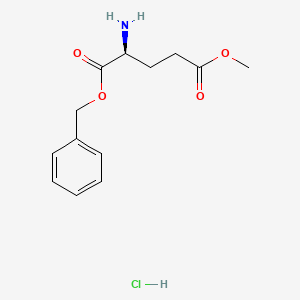
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
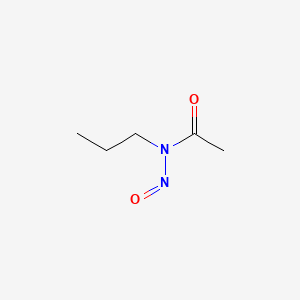
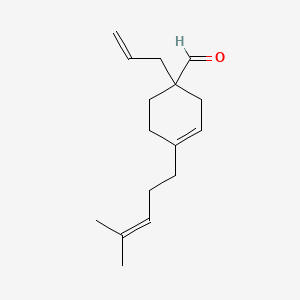
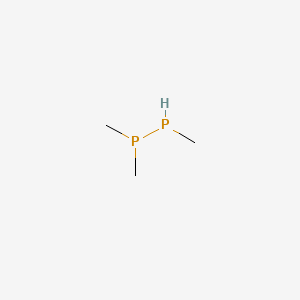

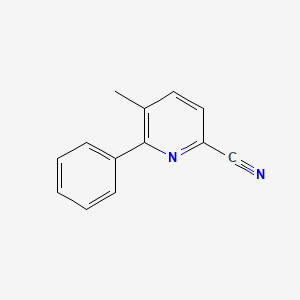
![2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine](/img/structure/B13785935.png)
